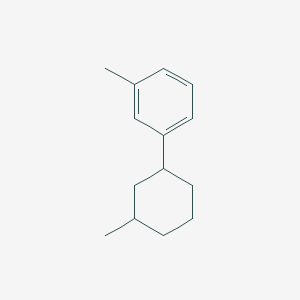

1-Methyl-3-(3-methylcyclohexyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(3-methylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRNBFRPHPRPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579741 | |

| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154427-43-7 | |

| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene mechanism

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(3-methylcyclohexyl)benzene

Executive Summary

This technical guide provides a comprehensive examination of the synthesis of this compound, a substituted aromatic hydrocarbon. The primary focus is on the application of the Friedel-Crafts alkylation reaction, a cornerstone of C-C bond formation in organic synthesis. This document elucidates the underlying reaction mechanisms, explores precursor selection, and addresses the critical challenge of regioselectivity. By detailing a robust experimental protocol under conditions of thermodynamic control, this guide aims to equip researchers, scientists, and drug development professionals with the theoretical and practical knowledge required to synthesize the target meta-isomer with high fidelity. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodology is a self-validating system grounded in established chemical principles.

Introduction

This compound (CAS No. 154427-43-7) is an alkylated aromatic compound whose structural motif may be of interest in medicinal chemistry and materials science.[1][2] The synthesis of such disubstituted benzenes, particularly achieving specific regiochemistry, presents a classic challenge in organic synthesis. The most direct and industrially scalable approach to this target is the Friedel-Crafts alkylation of toluene with a suitable 3-methylcyclohexyl electrophile.[3][4]

This guide will dissect the synthesis via the Friedel-Crafts pathway, focusing on the alkylation of toluene with 3-methylcyclohexanol. We will explore the mechanistic nuances that govern the reaction's outcome, with a particular emphasis on the kinetic and thermodynamic factors that control the formation of the desired meta-substituted product over the electronically favored ortho and para isomers.

Part 1: Mechanistic Underpinnings of the Synthesis

The Friedel-Crafts Alkylation: A Foundational Overview

The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring.[5][6] The alkylation variant proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an electrophile (typically a carbocation) attacks the electron-rich π-system of the aromatic ring, replacing a proton.[7][8] The reaction is typically catalyzed by a strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, HF).[3][9]

Generation of the 3-Methylcyclohexyl Cation Electrophile

The key electrophilic intermediate for this synthesis is the 3-methylcyclohexyl cation. This can be effectively generated from readily available precursors, primarily 3-methylcyclohexanol or 3-methylcyclohexene.

-

From 3-Methylcyclohexanol : In the presence of a strong Brønsted acid like sulfuric acid (H₂SO₄), the hydroxyl group of 3-methylcyclohexanol is protonated, forming a good leaving group (H₂O).[4][10] Subsequent loss of water generates the secondary carbocation.[11][12][13]

-

From 3-Methylcyclohexene : Protonation of the double bond in 3-methylcyclohexene by a strong acid also yields the same secondary carbocation.[4][14][15][16] The proton adds to the carbon atom that results in the formation of the more stable carbocation.

Caption: Generation of the key 3-methylcyclohexyl cation electrophile from alcohol or alkene precursors.

The Challenge of Regioselectivity: Kinetic vs. Thermodynamic Control

The methyl group on the toluene ring is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugative effects. Under standard, low-temperature Friedel-Crafts conditions (kinetic control), the alkylation would be expected to yield a mixture of ortho- and para-isomers, with the para-isomer often favored due to reduced steric hindrance.

However, the synthesis of the target This compound requires meta-substitution. This outcome is achievable under conditions of thermodynamic control .[17][18] The key principles are:

-

Reversibility : Friedel-Crafts alkylation is a reversible process, especially in the presence of a strong acid catalyst and at elevated temperatures.[4] The alkyl group can detach and reattach to the ring.

-

Isomer Stability : While the ortho and para isomers form faster (lower activation energy), the meta isomer is often the most thermodynamically stable due to the minimization of steric repulsion between the two alkyl groups.[19]

-

Equilibration : At higher temperatures, the reaction is allowed to reach equilibrium. Although the ortho and para products are initially formed, they can undergo dealkylation-realkylation cycles. Over time, the reaction mixture equilibrates to favor the most stable isomer, which is the meta product.[17][18]

Part 2: Experimental Synthesis Protocol

This protocol details the synthesis of this compound from toluene and 3-methylcyclohexanol under conditions designed to favor thermodynamic control.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Notes |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | ≥99.5% | Use in excess; acts as solvent and reactant. |

| 3-Methylcyclohexanol | C₇H₁₄O | 114.19 | 591-23-1 | ≥98.0% | Mixture of cis/trans isomers is acceptable.[11] |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | Catalyst; handle with extreme care. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | For extraction. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated Sol. | For neutralization. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - | For drying organic phase. |

Step-by-Step Experimental Protocol

-

Reactor Setup : Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

-

Reagent Charging : Charge the flask with toluene (200 mL, ~1.88 mol, large excess). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

-

Catalyst Addition : Slowly and carefully add concentrated sulfuric acid (50 mL) to the stirred toluene. Maintain the temperature below 10 °C during the addition. An exotherm will be observed.

-

Addition of Alkylating Agent : Place 3-methylcyclohexanol (22.8 g, 0.20 mol) into the dropping funnel. Add the alcohol dropwise to the toluene-acid mixture over a period of 60-90 minutes. Ensure the internal temperature does not exceed 15 °C.

-

Thermodynamic Equilibration : After the addition is complete, remove the ice bath. Heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature with vigorous stirring for 4-6 hours to allow the reaction to reach thermodynamic equilibrium, favoring the meta isomer.

-

Quenching : Cool the reaction mixture back down to room temperature. Transfer the mixture to a 1 L separatory funnel and carefully pour it over 200 g of crushed ice.

-

Work-up & Neutralization :

-

Separate the organic layer from the aqueous acidic layer.

-

Wash the organic layer sequentially with 100 mL of cold water, two 100 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification :

-

Filter off the drying agent.

-

Remove the excess toluene via rotary evaporation.

-

Purify the resulting crude oil by vacuum distillation to isolate the this compound product.

-

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Protocol Validation and Data Interpretation

The success of the synthesis is determined by the yield of the desired product and its isomeric purity. Analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the isomer distribution.

Expected Results

| Parameter | Expected Outcome | Rationale |

| Yield | 45-60% | Friedel-Crafts alkylations can be subject to side reactions like polyalkylation, limiting yield. |

| Isomer Ratio (m:p:o) | > 6:2:1 | Heating at 80-90°C for an extended period drives the reaction toward the thermodynamically favored meta-isomer.[17][18] |

Spectroscopic Confirmation of Product Identity

The purified product should be characterized to confirm its structure.

-

¹H NMR : Expected signals would include aromatic protons in the 6.9-7.2 ppm range, a distinct singlet for the toluene methyl group around 2.3 ppm, and a complex multiplet pattern for the aliphatic protons of the methylcyclohexyl group between 1.0-2.6 ppm.

-

¹³C NMR : The spectrum should show the correct number of unique carbon signals corresponding to the molecule's symmetry.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 188, corresponding to the molecular formula C₁₄H₂₀.[1]

-

Infrared (IR) Spectroscopy : Key absorption bands would include C-H stretches for sp² hybridized carbons (aromatic) just above 3000 cm⁻¹, C-H stretches for sp³ hybridized carbons (aliphatic) just below 3000 cm⁻¹, and aromatic C=C bending vibrations in the 1450-1600 cm⁻¹ region.

Conclusion

The synthesis of this compound is effectively achieved through the Friedel-Crafts alkylation of toluene with 3-methylcyclohexanol. This guide demonstrates that the primary scientific challenge—achieving the sterically disfavored meta-substitution—can be overcome by leveraging the principle of thermodynamic control. By employing elevated temperatures and sufficient reaction time, the reversible nature of the alkylation allows for isomer equilibration, ultimately favoring the formation of the most stable meta-product. The detailed protocol and mechanistic explanations provided herein offer a robust framework for researchers to successfully execute and understand this important synthetic transformation.

References

-

Elphimoff-Felkin, I., & Sarda, P. (1977). Reductive Cleavage of Allylic Alcohols, Ethers, or Acetates to Olefins: 3-Methylcyclohexene. Organic Syntheses, 56, 101. [Link]

-

ChemBK. (2024). 3-METHYLCYCLOHEXENE. [Link]

-

Wikipedia. (n.d.). 3-Methylcyclohexene. [Link]

-

Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

YouTube. (2026). From cyclohexene to 3-methylcyclohexene: two-step synthesis strategy. [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. [Link]

-

ChemSynthesis. (2025). 3-methylcyclohexanol. [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Methylcyclohexyl)benzene. PubChem Compound Database. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

SciELO. (n.d.). Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase. [Link]

-

GTI Laboratory Supplies. (n.d.). 3-Methylcyclohexanol, mixture of isomers. [Link]

-

Chemaxon. (n.d.). Regioselectivity. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

-

Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

-

Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? [Link]

-

Royal Society of Chemistry. (n.d.). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]

-

AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

-

University of Wisconsin-Madison. (n.d.). 17.7 FRIEDEL-CRAFTS ALKYLATION. [Link]

-

The Good Scents Company. (n.d.). 3-methyl cyclohexanol. [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene. [Link]

Sources

- 1. This compound | C14H20 | CID 15930809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 154427-43-7 [amp.chemicalbook.com]

- 3. mt.com [mt.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 10. askthenerd.com [askthenerd.com]

- 11. 3-Methylcyclohexanol (mixture of cis- and trans isomers) for synthesis 591-23-1 [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chembk.com [chembk.com]

- 16. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

Friedel-Crafts alkylation of toluene with methylcyclohexene

An In-Depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Methylcyclohexene

Authored by a Senior Application Scientist

Foreword: A Modern Perspective on a Classic Reaction

The Friedel-Crafts reaction, first reported in 1877 by Charles Friedel and James Crafts, represents a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] This guide moves beyond a purely academic overview to provide an in-depth, practical examination of a specific, industrially relevant transformation: the alkylation of toluene with methylcyclohexene. We will dissect the mechanistic nuances, explore catalytic strategies, and present a robust experimental framework. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this powerful synthetic tool, grounded in both foundational principles and field-proven insights.

Mechanistic Principles: Controlling the Electrophilic Attack

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The success of the synthesis hinges on the controlled generation of a carbocation electrophile from the alkene (methylcyclohexene) and its subsequent regioselective attack on the nucleophilic toluene ring.

Generation and Rearrangement of the Electrophile

Unlike alkyl halides, which require a Lewis acid to abstract a halide, alkenes can be activated by a strong Brønsted or Lewis acid catalyst to generate a carbocation.[4]

-

Initial Protonation: The reaction is initiated when the acid catalyst protonates the double bond of 1-methylcyclohexene. This protonation follows Markovnikov's rule, leading to the formation of a secondary carbocation.

-

Carbocation Rearrangement: This secondary carbocation is not the final electrophile. It undergoes a rapid intramolecular hydride shift (a 1,2-hydride shift) to form the more stable tertiary carbocation. This rearrangement is a critical feature of Friedel-Crafts alkylations and is driven by the significant increase in thermodynamic stability.[3] Failure to account for this rearrangement leads to incorrect product prediction.

The generation and rearrangement of the electrophile are depicted below.

Caption: Carbocation formation and rearrangement.

Regioselectivity on the Toluene Ring

The methyl group on the toluene ring is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[5][6]

-

Electronic Effects: The methyl group stabilizes the arenium ion intermediate (σ-complex) formed during ortho and para attack through hyperconjugation.

-

Steric Hindrance: The attacking electrophile, the 1-methylcyclohexyl cation, is sterically bulky. This bulkiness significantly disfavors attack at the ortho position, which is adjacent to the methyl group.[6] Consequently, the major product is overwhelmingly the para-substituted isomer, 1-methyl-4-(1-methylcyclohexyl)benzene.

-

Thermodynamic vs. Kinetic Control: At low temperatures, the reaction is under kinetic control, favoring the faster-forming ortho and para products. At higher temperatures, the reversible nature of Friedel-Crafts alkylation can allow for isomerization to the most thermodynamically stable product, which may sometimes be the meta isomer.[4][5][7] For this specific reaction, due to the bulk of the substituent, the para isomer remains the dominant product under most conditions.

Key Side Reactions and Mitigation Strategies

-

Polyalkylation: The primary product, an alkylated toluene, is more nucleophilic than toluene itself because the added alkyl group is also electron-donating.[3][8] This makes the product susceptible to further alkylation, leading to di- and tri-substituted byproducts.

-

Mitigation: The most effective and common strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (toluene).[9][10] This ensures that the electrophile is statistically more likely to encounter a molecule of toluene than an already alkylated product. Often, toluene itself is used as the solvent.

-

-

Isomerization: As mentioned, under harsh conditions (high temperature, long reaction times), the alkyl groups can migrate around the ring, leading to a mixture of isomers.[4]

Catalytic Systems: A Comparative Overview

The choice of catalyst is paramount, influencing reaction rate, selectivity, and environmental impact.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity, readily available.[11] | Corrosive, require stoichiometric amounts in some cases, difficult to separate from product, produce hazardous aqueous waste during work-up.[11] |

| Heterogeneous Solid Acids | Zeolites (e.g., H-ZSM-5, H-Beta), Sulfated Zirconia, Montmorillonite Clays | Reusable, non-corrosive, easily separated by filtration, environmentally benign.[12][13] Shape-selectivity of zeolites can enhance para-selectivity.[14][15] | Can be less active than traditional Lewis acids, may require higher temperatures, prone to deactivation by coking. |

Modern industrial processes increasingly favor solid acid catalysts due to their significant environmental and processing advantages.[14]

Experimental Protocol: A Self-Validating Workflow

This protocol describes a laboratory-scale synthesis using sulfuric acid as a straightforward and effective catalyst. This procedure is designed to be self-validating by explaining the causality behind each critical step.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purpose |

| Toluene | C₇H₈ | 92.14 | 100 mL (~5 eq.) | Aromatic Substrate & Solvent |

| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 20 mL (~1 eq.) | Alkylating Agent |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 15 mL | Catalyst |

| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 2 x 50 mL | Neutralize Acid |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | 50 mL | Break Emulsions, Remove Water |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying Agent |

| Equipment | ||||

| 250 mL Round-bottom flask | 1 | Reaction Vessel | ||

| Magnetic stirrer and stir bar | 1 | Agitation | ||

| Addition Funnel | 1 | Controlled Reagent Addition | ||

| Condenser | 1 | Prevent Solvent Loss | ||

| Ice-water bath | 1 | Temperature Control | ||

| Separatory Funnel | 1 | Liquid-Liquid Extraction |

Reaction Procedure

-

Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, topped with an addition funnel and a reflux condenser. Place the entire apparatus in an ice-water bath on a magnetic stirrer.

-

Causality: The reaction is exothermic. Initial cooling is critical to control the reaction rate and prevent unwanted side reactions.

-

-

Initial Charge: Add 100 mL of toluene to the reaction flask and begin stirring. Cool the toluene to 0-5 °C.

-

Catalyst Addition: Slowly and carefully add 15 mL of concentrated sulfuric acid to the stirring toluene. Maintain the temperature below 10 °C during this addition.

-

Causality: Adding the strong acid to the solvent before the alkene ensures it is well-dispersed and prevents localized overheating upon addition of the reactant.

-

-

Alkene Addition: Add 20 mL of 1-methylcyclohexene to the addition funnel. Add the methylcyclohexene dropwise to the cold, stirring toluene/acid mixture over a period of 30-45 minutes.

-

Causality: Slow, dropwise addition is the primary method of controlling the reaction rate. It maintains a low concentration of the alkene, further suppressing side reactions and allowing for effective heat dissipation.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture over ~100 g of crushed ice in a beaker.

-

Causality: This step abruptly stops the reaction by diluting the acid catalyst and provides a safer work-up.

-

-

Work-up & Isolation: a. Transfer the mixture to a separatory funnel. The organic layer (containing toluene and the product) should be less dense than the aqueous layer. b. Separate the layers and wash the organic layer sequentially with 50 mL of cold water, two 50 mL portions of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

- Causality: The bicarbonate wash is crucial to neutralize any remaining sulfuric acid catalyst. The brine wash helps to remove residual water and break any emulsions. c. Dry the organic layer over anhydrous magnesium sulfate. d. Filter to remove the drying agent. e. Remove the excess toluene via rotary evaporation or simple distillation. The higher-boiling alkylated product will remain.

Caption: A generalized workflow for Friedel-Crafts alkylation.

Product Analysis and Characterization

A multi-technique approach is required for a comprehensive analysis of the product mixture.

-

Gas Chromatography (GC): This is the primary technique for quantitative analysis.[14]

-

Purpose: To determine the conversion of 1-methylcyclohexene and the relative percentages of the para and ortho isomers, as well as any unreacted toluene or polyalkylated byproducts.

-

Method: A small aliquot of the crude organic layer is injected into the GC. Comparison of peak areas allows for the calculation of product distribution.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structure of the product. The aromatic region will show a characteristic AA'BB' pattern for the para-substituted product. The aliphatic region will show signals for the methyl group on the toluene ring and the distinct signals of the methylcyclohexyl group.

-

¹³C NMR: Provides the number of unique carbon environments, confirming the proposed structure and symmetry of the para product.

-

-

Infrared (IR) Spectroscopy: Can be used to confirm the presence of the aromatic ring and the specific substitution pattern by analyzing the C-H out-of-plane bending vibrations in the 650-850 cm⁻¹ region.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

-

TSI Journals. (2014). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. Retrieved from [Link]

-

ACS Publications. (2022). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. Organometallics. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]

-

International Journal of Chemical Studies. (n.d.). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

-

Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product). Retrieved from [Link]

-

Chemistry Stack Exchange. (2013). How does toluene react at higher temperatures and why?. Retrieved from [Link]

-

AdiChemistry. (n.d.). FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

- Google Patents. (n.d.). DE3790859C2 - Selective alkylation of toluene.

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

ACS Publications. (n.d.). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. Retrieved from [Link]

-

ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

-

SciELO. (n.d.). Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization Catalyzed by Nickel β-Diimine Complex/EASC in Homogeneous Phase. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

Reddit. (2023). Meta vs Ortho/Para with FC-Alkylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts | Request PDF. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Friedel-Crafts's alkylation of Toluene [duplicate]. Retrieved from [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation of toluene catalyzed by solid superacids. Retrieved from [Link]

-

Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 17.7 FRIEDEL-CRAFTS ALKYLATION. Retrieved from [Link]

-

MDPI. (2024). The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. Retrieved from [Link]

-

Sci-Hub. (n.d.). Isomerizations accompanying friedel‐crafts alkylations of benzene by detergent range alkylating agents. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. adichemistry.com [adichemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Why Friedel Craft Methylation of Toluene is Abnormal? (The concept of kinetically and thermodynamically control product) | Science Mania [sciencemaniachem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. askthenerd.com [askthenerd.com]

- 11. chemijournal.com [chemijournal.com]

- 12. tsijournals.com [tsijournals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-3-(3-methylcyclohexyl)benzene

Introduction

1-Methyl-3-(3-methylcyclohexyl)benzene is a disubstituted aromatic hydrocarbon with the molecular formula C₁₄H₂₀ and a molecular weight of 188.31 g/mol . Its structure, featuring a toluene moiety linked to a 3-methylcyclohexyl group, makes it a subject of interest in synthetic organic chemistry and potentially as an intermediate in the development of novel chemical entities. A thorough spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The presented data is based on established principles of spectroscopic interpretation and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by not only presenting the predicted spectral data but also by elucidating the structural basis for the observed spectroscopic features.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. It is important to note that while these predictions are based on well-established principles, actual experimental values may vary slightly depending on the specific conditions of data acquisition.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the aliphatic protons of the cyclohexane ring, and the methyl protons.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.9 - 7.2 | Multiplet | 4H |

| Cyclohexyl Methine Proton (CH-Ar) | 2.4 - 2.6 | Multiplet | 1H |

| Toluene Methyl Protons | 2.3 - 2.4 | Singlet | 3H |

| Cyclohexyl Methylene Protons (CH₂) | 1.0 - 1.9 | Multiplet | 8H |

| Cyclohexyl Methine Proton (CH-CH₃) | 0.9 - 1.1 | Multiplet | 1H |

| Cyclohexyl Methyl Protons | 0.8 - 1.0 | Doublet | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.9 - 7.2 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in this region. Due to the 1,3- (meta) substitution pattern, the protons are not chemically equivalent and will exhibit spin-spin coupling, leading to a complex splitting pattern. The electron-donating nature of the alkyl substituents will cause these protons to be slightly shielded compared to the protons of unsubstituted benzene (δ ≈ 7.34 ppm).

-

Benzylic Methine Proton (2.4 - 2.6 ppm): The proton on the cyclohexyl carbon directly attached to the benzene ring is deshielded due to the ring current effect of the aromatic ring and will appear as a multiplet due to coupling with the adjacent methylene protons on the cyclohexane ring.

-

Toluene Methyl Protons (2.3 - 2.4 ppm): The three protons of the methyl group attached to the benzene ring are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Cyclohexyl Methylene and Methine Protons (0.9 - 1.9 ppm): The eight methylene protons and the methine proton of the 3-methylcyclohexyl group will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. The exact chemical shifts and multiplicities will depend on the chair conformation of the cyclohexane ring and whether the protons are in axial or equatorial positions.

-

Cyclohexyl Methyl Protons (0.8 - 1.0 ppm): The protons of the methyl group on the cyclohexane ring will appear as a doublet due to coupling with the adjacent methine proton.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Use a standard pulse sequence for ¹H NMR.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically 16 or 32 scans.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Logical Relationship of Protons in ¹H NMR

Caption: Relationship between proton environments and their ¹H NMR signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-Ar) | 145 - 148 |

| Aromatic C (quaternary, C-Ar) | 137 - 140 |

| Aromatic CH | 124 - 130 |

| Cyclohexyl CH-Ar | 43 - 46 |

| Cyclohexyl CH₂ | 30 - 35 |

| Cyclohexyl CH-CH₃ | 30 - 33 |

| Cyclohexyl CH₂ | 25 - 28 |

| Toluene CH₃ | 20 - 22 |

| Cyclohexyl CH₃ | 20 - 22 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (124 - 148 ppm): The six carbons of the benzene ring are expected to resonate in this region. The two quaternary carbons, to which the alkyl groups are attached, will appear at the downfield end of this range. The four aromatic CH carbons will have distinct chemical shifts due to the lack of symmetry.

-

Aliphatic Carbons (20 - 46 ppm): The carbons of the 3-methylcyclohexyl group and the toluene methyl group will appear in the upfield region of the spectrum. The benzylic carbon (CH-Ar) will be the most deshielded of the aliphatic carbons. The chemical shifts of the cyclohexane ring carbons can be influenced by their stereochemistry (axial vs. equatorial). The two methyl carbons are expected to have similar chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at a probe temperature of 25 °C.

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H Stretch | Strong |

| 1600 - 1585 | Aromatic C=C Stretch (in-ring) | Medium |

| 1500 - 1400 | Aromatic C=C Stretch (in-ring) | Medium |

| 1480 - 1440 | CH₂ Bending (Scissoring) | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The presence of bands in this region is a clear indication of C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretch (2960 - 2850 cm⁻¹): Strong absorptions in this region are due to the C-H stretching vibrations of the methyl and methylene groups in the cyclohexane and toluene moieties.

-

Aromatic C=C Stretch (1600 - 1400 cm⁻¹): Two or more bands in this region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

CH₂ Bending (1480 - 1440 cm⁻¹): This absorption is due to the scissoring vibration of the methylene groups in the cyclohexane ring.

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The pattern of strong bands in this region is diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted benzene, strong bands are expected around 880-810 cm⁻¹ and 780-750 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR Spectral Regions and Vibrational Modes

Caption: Key vibrational modes and their corresponding IR spectral regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Predicted Mass Spectrum (Electron Ionization)

| m/z | Proposed Fragment | Relative Intensity |

| 188 | [C₁₄H₂₀]⁺˙ (Molecular Ion) | Moderate |

| 173 | [C₁₃H₁₇]⁺ | Moderate |

| 105 | [C₈H₉]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak (100%) |

| 83 | [C₆H₁₁]⁺ | Moderate |

| 69 | [C₅H₉]⁺ | Moderate |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 188): The peak at m/z 188 corresponds to the intact molecule with one electron removed.

-

Loss of a Methyl Group (m/z 173): Fragmentation can occur via the loss of a methyl radical (•CH₃) from either the toluene or the 3-methylcyclohexyl moiety, resulting in a fragment ion at m/z 173.

-

Benzylic Cleavage (m/z 105 and 91): The most favorable fragmentation pathway for alkylbenzenes is cleavage at the benzylic position.

-

Cleavage of the bond between the cyclohexane ring and the benzene ring, with the charge retained on the aromatic portion, can lead to the formation of a fragment at m/z 105 ([C₈H₉]⁺).

-

Subsequent loss of a methyl group from the toluene moiety is unlikely to be the primary route to m/z 91. Instead, cleavage of the bond between the cyclohexane ring and the benzene ring, followed by rearrangement and loss of a neutral cyclohexene or methylcyclopentane molecule, can lead to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91, which is expected to be the base peak.

-

-

Fragmentation of the Cyclohexyl Ring (m/z 83 and 69): The 3-methylcyclohexyl cation can also be formed, which can then undergo further fragmentation to produce ions at m/z 83 (loss of a methyl group) and m/z 69 (loss of an ethyl group).

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: Use an electron ionization (EI) source with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their mass-to-charge ratio (m/z).

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-3-(3-methylcyclohexyl)benzene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for elucidating molecular structures. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-methyl-3-(3-methylcyclohexyl)benzene. As this molecule contains multiple stereocenters and exists as a mixture of conformers, its spectra present a rich case study for detailed interpretation. We will explore the theoretical underpinnings of the expected chemical shifts and coupling constants, discuss the practical aspects of sample preparation and data acquisition, and provide a systematic approach to spectral assignment, supported by two-dimensional NMR techniques. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural characterization.

Introduction: Structural Complexity and the Role of NMR

This compound is a disubstituted aromatic compound featuring a chiral 3-methylcyclohexyl moiety. The structural complexity arises from several factors:

-

Diastereomerism: The 1,3-disubstituted cyclohexane ring gives rise to cis and trans diastereomers, depending on the relative orientation of the aryl and methyl substituents.

-

Conformational Dynamics: The cyclohexane ring exists predominantly in rapidly interconverting chair conformations. The energetic preference for placing bulky substituents in equatorial positions governs the conformational equilibrium.[1][2]

-

Aromatic Substitution: The meta-substitution pattern on the benzene ring produces a distinct set of signals in the aromatic region of the NMR spectrum.[3][4]

Given these features, a one-dimensional NMR spectrum of a synthetic sample will likely represent a superposition of signals from multiple, closely related chemical entities. This guide will deconstruct the expected spectra, focusing first on the major, most stable conformers of the cis and trans diastereomers.

Caption: A logical workflow for complete NMR spectral assignment.

Conclusion

The NMR spectral analysis of this compound is a multifaceted challenge that requires a deep understanding of chemical shift theory, conformational analysis, and modern spectroscopic techniques. The aromatic region is dictated by the rules of meta-disubstitution, while the aliphatic region is dominated by the complex interplay of diastereomerism and chair conformational dynamics of the cyclohexane ring. While 1D ¹H and ¹³C NMR provide a foundational overview, the use of 2D correlation experiments like COSY and HSQC is non-negotiable for achieving unambiguous assignment of all proton and carbon signals. This guide provides the framework for such an analysis, enabling researchers to confidently characterize this and other structurally complex molecules.

References

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

Taylor & Francis Online. Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of California, Riverside. NMR Sample Preparation. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

AIP Publishing. Study of 13 C Chemical Shifts in Substituted Benzenes. Available at: [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

University of Cambridge. NMR Sample Preparation. Available at: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

James S. Nowick, University of California, Irvine. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

ACS Publications. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Available at: [Link]

-

YouTube. How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. Available at: [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available at: [Link]

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

James S. Nowick, University of California, Irvine. Summary of C13-NMR Interpretation. Available at: [Link]

-

YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available at: [Link]

-

St. Paul's Cathedral Mission College. Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Available at: [Link]

-

Chemistry LibreTexts. 2.16: Conformations of Disubstituted Cyclohexanes. Available at: [Link]

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]

-

Reddit. How do I identify different kinds of benzene substitution using H NMR spectra?. Available at: [Link]

-

MRI Questions. 5.2 Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. Available at: [Link]

Sources

mass spectrometry fragmentation of 1-Methyl-3-(3-methylcyclohexyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Methyl-3-(3-methylcyclohexyl)benzene

Authored by: A Senior Application Scientist

Foreword: Deconstructing Complexity in Molecular Analysis

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Mass spectrometry, particularly under Electron Ionization (EI), stands as a cornerstone technique for revealing the intricate architecture of organic molecules. This guide provides a detailed examination of the mass spectrometric behavior of this compound (C₁₄H₂₀), a molecule that combines both aromatic and alicyclic moieties. Understanding its fragmentation fingerprint is not merely an academic exercise; it is essential for impurity profiling, metabolite identification, and quality control in synthetic chemistry.

This document moves beyond a simple cataloging of fragment ions. It is designed to impart a deeper, mechanistic understanding of the causality behind the fragmentation patterns observed. We will explore the competing and consecutive fragmentation pathways, grounding our predictions in the established principles of gas-phase ion chemistry. For the practicing scientist, this guide serves as a practical roadmap for sample analysis, data interpretation, and the confident structural verification of this and structurally related compounds.

The Analyte: this compound

This compound is an organic compound featuring a toluene core substituted with a 3-methylcyclohexyl group at the meta position. Its structure presents several distinct features that dictate its behavior upon electron ionization.

The interplay between these two structural units results in a complex but interpretable mass spectrum.

The Ionization Principle: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[6] This process is energetic enough to not only eject an electron, forming a radical cation known as the molecular ion (M⁺•) , but also to induce extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

The initial ionization event can be represented as: C₁₄H₂₀ + e⁻ → [C₁₄H₂₀]⁺• + 2e⁻

The molecular ion, with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the analyte (188), is often observed, though its abundance can vary. The subsequent fragmentation of this ion provides the wealth of structural information.

Predicted Fragmentation Pathways and Key Ions

The fragmentation of the [C₁₄H₂₀]⁺• molecular ion is governed by the formation of the most stable possible carbocations. The primary cleavage sites are the bonds that are electronically or sterically weakest and those whose cleavage leads to resonance-stabilized fragments.

Pathway A: Benzylic and Allylic Cleavages

The bond between the aromatic ring and the cyclohexyl ring is a prime candidate for cleavage. However, the most significant fragmentation pathways arise from cleavages within the substituent groups that lead to stabilized ions.

Benzylic Cleavage: The term "benzylic" here refers to the position adjacent to the benzene ring. Cleavage of the C-C bond connecting the rings would form a phenyl cation (m/z 77) or a methylcyclohexyl cation (m/z 97), but these are often less favored than rearrangements. A more prominent fragmentation for alkylbenzenes is the loss of an alkyl radical to form a stable tropylium ion or a related C₇H₇⁺ species.[2][7]

Loss of the Cyclohexyl Side Chain: A straightforward cleavage can occur at the benzylic position, leading to the loss of a C₇H₁₃ radical.

-

[M - C₇H₁₃]⁺ → m/z 91: This corresponds to the formation of the highly stable tropylium ion, [C₇H₇]⁺, a hallmark of alkylbenzene spectra. This is often the base peak or a very intense peak.[3]

Pathway B: Fragmentation of the Cyclohexyl Ring

The saturated cyclohexyl ring undergoes characteristic fragmentations driven by the formation of stable secondary carbocations and the elimination of stable neutral molecules like ethene.[5]

-

Loss of a Methyl Radical (M-15): The methyl group on the cyclohexane ring can be readily lost.

-

[M - CH₃]⁺ → m/z 173: Cleavage of the methyl group from the molecular ion results in a cation at m/z 173. The stability of this ion will influence its abundance.

-

-

Ring Cleavage and Loss of Ethene (C₂H₄): Saturated rings frequently undergo fragmentation by losing a neutral molecule of ethene (28 Da).[5]

-

[M - C₂H₄]⁺• → m/z 160: This would be a radical cation resulting from a rearrangement.

-

-

Combined Ring and Side-Chain Fragmentation: More complex fragmentation can involve the loss of larger alkyl fragments from the cyclohexane ring. For instance, the loss of a propyl radical (C₃H₇•, 43 Da) is common in substituted cyclohexanes.

-

[M - C₃H₇]⁺ → m/z 145: This fragment likely corresponds to the tolyl group attached to a remnant of the cyclohexane ring.

-

Pathway C: Aromatic Ring Fragments

Beyond the tropylium ion, other fragments characteristic of the substituted benzene ring can be observed.

-

m/z 105: This ion, [C₈H₉]⁺, is prominent in the spectra of many alkylbenzenes and can be formed by the cleavage of the bond between the cyclohexyl ring and the benzene ring, followed by rearrangement.[8]

-

m/z 77: The phenyl cation, [C₆H₅]⁺, is formed by the loss of all substituents from the benzene ring. While common, its intensity can be lower than that of rearranged, more stable ions.[7]

Summary of Predicted Key Ions

The following table summarizes the most probable and structurally significant ions in the EI mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Formula | Origin / Fragmentation Pathway |

| 188 | Molecular Ion | [C₁₄H₂₀]⁺• | Initial electron ionization |

| 173 | [M - CH₃]⁺ | [C₁₃H₁₇]⁺ | Loss of a methyl radical from the cyclohexyl ring |

| 145 | [M - C₃H₇]⁺ | [C₁₁H₁₁]⁺ | Loss of a propyl radical from the cyclohexyl ring |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | Cleavage at the benzylic position with rearrangement |

| 97 | [C₇H₁₃]⁺ | [C₇H₁₃]⁺ | Methylcyclohexyl cation |

| 91 | Tropylium Ion (Base Peak) | [C₇H₇]⁺ | Loss of the C₇H₁₃ side-chain via benzylic cleavage and rearrangement |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of all substituents from the aromatic ring |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Fragment from the cleavage of the cyclohexane ring |

Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events can be visualized as follows.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for acquiring a high-quality EI mass spectrum suitable for structural confirmation and library matching.

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Hexane, or Ethyl Acetate). The solvent should elute well before the analyte on the GC column.

-

Concentration: Prepare a stock solution of this compound at 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. This concentration range prevents detector saturation while ensuring adequate signal intensity.

-

Blank Analysis: A solvent blank must be run prior to the sample to ensure the system is free from contaminants and to identify any background ions.

Instrumentation and Parameters

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD, Thermo ISQ).

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or HP-5ms, is ideal for separating isomers and related impurities.

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (e.g., 50:1 split ratio to handle the µg/mL concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

(Rationale: The initial hold ensures good peak shape, while the ramp is sufficient to elute the analyte in a reasonable time without co-elution with potential contaminants.)

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 40 - 400

-

Solvent Delay: 3 minutes (to protect the filament from the solvent peak)

-

Data Acquisition and Processing

-

Acquire data for the solvent blank, followed by the sample.

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the analyte peak.

-

Perform a background subtraction using the spectrum from a nearby baseline region to obtain a clean mass spectrum.

-

Compare the acquired spectrum against the predicted fragmentation pattern and, if available, a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).

Experimental Workflow Diagram

Caption: Standard workflow for the GC-EI-MS analysis of the target analyte.

Conclusion: A Framework for Confident Identification

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The resulting spectrum is expected to be dominated by ions arising from favorable cleavages that produce resonance-stabilized aromatic cations, particularly the tropylium ion at m/z 91, and characteristic losses from the substituted cyclohexyl ring. By coupling this theoretical framework with the robust experimental protocol provided, researchers and drug development professionals can achieve confident identification and structural confirmation of this molecule. This integrated approach, blending predictive chemistry with rigorous analytical methodology, exemplifies the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles required for high-integrity scientific research.

References

-

Kuck, D. (2002). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved January 17, 2026, from [Link]

-

Clark, J. (2021). The Mass Spectrum of Cyclohexane. Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]

-

Clark, J. (2021). The Mass Spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). University of Calgary. Retrieved January 17, 2026, from [Link]

Sources

- 1. This compound | C14H20 | CID 15930809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern of m/z m/e ions for analysis and identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. files01.core.ac.uk [files01.core.ac.uk]

structural isomers of methyl-substituted cyclohexylbenzene

An In-Depth Technical Guide to the Structural Isomers of Methyl-Substituted Cyclohexylbenzene

Abstract

Methyl-substituted cyclohexylbenzenes represent a significant class of organic compounds with applications spanning materials science to pharmaceutical development. Their structural diversity, arising from positional isomerism on both the aromatic and aliphatic rings, presents unique challenges and opportunities in synthesis, separation, and characterization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis strategies, separation techniques, and advanced spectroscopic characterization methods essential for navigating the complexities of these isomers. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a foundational resource for the precise and efficient investigation of methyl-substituted cyclohexylbenzene derivatives.

Introduction: The Structural Landscape of Methyl-Substituted Cyclohexylbenzenes

Cyclohexylbenzene consists of a benzene ring attached to a cyclohexane ring.[1] The introduction of a single methyl group creates a variety of structural isomers, whose distinct physical, chemical, and biological properties are a direct function of the methyl group's position. Understanding this isomeric landscape is paramount for any application, as different isomers can exhibit vastly different activities and characteristics.

The primary forms of isomerism in methyl-cyclohexylbenzene (C₁₃H₁₈) are:

-

Positional Isomerism on the Benzene Ring: The methyl group can be located at the ortho (2-), meta (3-), or para (4-) position relative to the cyclohexyl substituent. These are named as 1-cyclohexyl-2-methylbenzene, 1-cyclohexyl-3-methylbenzene, and 1-cyclohexyl-4-methylbenzene.[2]

-

Positional Isomerism on the Cyclohexane Ring: The methyl group can be attached to any carbon of the cyclohexane ring, leading to (1-methylcyclohexyl)benzene, (2-methylcyclohexyl)benzene, (3-methylcyclohexyl)benzene, and (4-methylcyclohexyl)benzene.

-

Stereoisomerism: For 2-, 3-, and 4-methylcyclohexyl derivatives, the methyl group can be either cis or trans with respect to the benzene ring, adding another layer of isomeric complexity.

The subtle differences between these isomers necessitate robust and precise synthetic and analytical methodologies.

Table 1: Primary Structural Isomers of Methyl-Cyclohexylbenzene

| Isomer Class | Specific Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl on Benzene Ring | 1-Cyclohexyl-2-methylbenzene (ortho) | C₁₃H₁₈ | 174.28 |

| 1-Cyclohexyl-3-methylbenzene (meta) | C₁₃H₁₈ | 174.28 | |

| 1-Cyclohexyl-4-methylbenzene (para) | C₁₃H₁₈ | 174.28[3] | |

| Methyl on Cyclohexane Ring | (2-methylcyclohexyl)benzene | C₁₃H₁₈ | 174.28 |

| (3-methylcyclohexyl)benzene | C₁₃H₁₈ | 174.28 | |

| (4-methylcyclohexyl)benzene | C₁₃H₁₈ | 174.28 |

Synthetic Strategies: Navigating Isomeric Outcomes

The synthesis of methyl-substituted cyclohexylbenzenes primarily relies on two classical methods: Friedel-Crafts alkylation and the catalytic hydrogenation of methylbiphenyls. The choice of method is critical as it directly influences the resulting isomer distribution.

Friedel-Crafts Alkylation

This electrophilic aromatic substitution reaction is a cornerstone of C-C bond formation to an aromatic ring.[4] It typically involves reacting an arene (like toluene) with an alkylating agent (like cyclohexene or a methylcyclohexyl halide) in the presence of a strong Lewis acid catalyst, such as AlCl₃.[1][5]

Causality of Experimental Design:

-

Choice of Reactants: To synthesize 1-cyclohexyl-4-methylbenzene, one might react toluene with cyclohexene. The methyl group on toluene is an ortho, para-director, leading to a mixture of 1-cyclohexyl-2-methylbenzene and 1-cyclohexyl-4-methylbenzene. The para product is often favored due to reduced steric hindrance.

-

Catalyst: Anhydrous aluminum chloride (AlCl₃) is commonly used to generate the carbocation electrophile from the alkylating agent.[6]

-

Limitations: The primary drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements and polyalkylation.[6][7] For example, using 1-chloro-2-methylcyclohexane could lead to hydride shifts within the cyclohexyl carbocation, resulting in a mixture of 2- and 3-methylcyclohexylbenzene products. Furthermore, the product, an alkylbenzene, is more reactive than the starting material, making it susceptible to further alkylation (polyalkylation).[6][7]

Logical Diagram of Friedel-Crafts Alkylation Mechanism

Caption: Selective hydrogenation pathways.

Experimental Protocol: Synthesis of (4-Methylcyclohexyl)benzene

-

Setup: Place 4-methylbiphenyl (10.0 g, 59.4 mmol) and a suitable solvent like ethanol (100 mL) into a high-pressure hydrogenation vessel (Parr apparatus).

-

Catalyst: Carefully add Raney Nickel (approx. 1.0 g, slurry in water, washed with ethanol) to the vessel under an inert atmosphere.

-

Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 500 psi.

-

Heating & Stirring: Heat the mixture to 80°C and stir vigorously for 12-24 hours, monitoring hydrogen uptake.

-

Workup: After the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired product.

Spectroscopic Characterization: Differentiating Isomers

Accurate structural elucidation is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguously identifying the specific isomer(s) present in a sample. [8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. [9]

-

¹H NMR:

-

Aromatic Protons (δ 7.0-7.5 ppm): The splitting pattern in this region is highly diagnostic. For para-substituted isomers (e.g., 1-cyclohexyl-4-methylbenzene), a characteristic pair of doublets (AA'BB' system) is observed. Ortho and meta isomers show more complex multiplets.

-

Aliphatic Protons (δ 1.0-3.0 ppm): The signals for the cyclohexyl protons appear in this region. The proton attached to the carbon bearing the benzene ring (benzylic proton) is typically shifted downfield (δ ~2.5 ppm).

-

Methyl Protons (δ ~2.3 ppm for Ar-CH₃; δ ~0.9-1.2 ppm for Cyclohexyl-CH₃): The chemical shift of the methyl protons is a key differentiator. A methyl group on the aromatic ring is deshielded compared to one on the aliphatic ring. [10]

-

-

¹³C NMR:

-

Aromatic Carbons (δ 120-150 ppm): The number of signals indicates the symmetry of the benzene ring. A para-substituted ring will show only four aromatic carbon signals due to symmetry.

-

Aliphatic Carbons (δ 20-50 ppm): The signals for the cyclohexyl carbons are found here.

-

Methyl Carbon (δ ~21 ppm for Ar-CH₃; δ ~15-25 ppm for Cyclohexyl-CH₃): The chemical shift of the methyl carbon provides complementary information for identification.

-

Table 2: Representative NMR Chemical Shift Ranges (CDCl₃)

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.0 - 7.4 | 125 - 130 |

| Aromatic C (quaternary) | - | 135 - 150 |

| Ar-C H-Cyclohexyl | ~ 2.5 | ~ 45 |

| Cyclohexyl CH₂ | 1.2 - 1.9 | 26 - 35 |

| Ar-CH₃ | ~ 2.3 | ~ 21 |

| Cyclohexyl-CH₃ | 0.9 - 1.2 | 15 - 25 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00). [9]2. ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans (e.g., 1024) are required to obtain a good signal-to-noise ratio, especially for quaternary carbons. [8][9]4. Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal or the residual solvent peak. [8]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing isomer mixtures.

-

Molecular Ion (M⁺): All isomers will show a molecular ion peak at m/z = 174, confirming the molecular formula C₁₃H₁₈.

-

Fragmentation Pattern: The primary fragmentation pathway involves the cleavage of the bond between the two rings.

-

A prominent peak at m/z = 91 (tropylium ion, [C₇H₇]⁺) is characteristic if a methyl group is on the benzene ring.

-

Loss of the cyclohexyl or methylcyclohexyl group leads to significant fragments. For cyclohexylbenzene, a base peak at m/z = 104 is often observed. [11]The fragmentation pattern of methyl-substituted analogs will be influenced by the position of the methyl group, affecting the stability of the resulting fragments.

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate. [8]2. GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., HP-5ms). Use a temperature program to separate the isomers, for instance: initial temperature 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). [8]3. MS Detection: Use an electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-400. [8]4. Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Extract the mass spectrum for each peak and analyze the molecular ion and fragmentation pattern to identify the corresponding isomer.

Comprehensive Characterization Workflow

Caption: Workflow for Isomer Synthesis and Characterization.

Conclusion

The synthesis and characterization of methyl-substituted cyclohexylbenzene isomers demand a meticulous and multi-faceted approach. While synthetic methods like Friedel-Crafts alkylation provide direct routes, they often yield isomeric mixtures that necessitate careful purification and analysis. Catalytic hydrogenation of well-defined biphenyl precursors offers greater control over the final product. Ultimately, the unambiguous identification of these closely related structures hinges on the synergistic application of advanced spectroscopic techniques, primarily NMR and mass spectrometry. This guide has outlined the foundational principles, validated protocols, and logical workflows required to empower researchers in their exploration of this versatile class of molecules, ensuring both scientific rigor and experimental success.

References

-

American Chemical Society. Hydrogenation of 4-substituted biphenyls. Available from: [Link]

-

Doc Brown's Chemistry. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Available from: [Link]

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]

-

MDPI. Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Available from: [Link]

-

MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13229, Cyclohexylbenzene. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10910077, 1-Cyclohexyl-4-methyl-benzene. Available from: [Link]

-

YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Available from: [Link]

-

Wikipedia. Cyclohexylbenzene. Available from: [Link]

-

YouTube. Structural Isomers - Substituted Benzene Isomers 002. Available from: [Link]

-

Chad's Prep®. Catalytic Hydrogenation. Available from: [Link]

-

The Royal Society of Chemistry. hydrogenation/dehydrogenation of liquid organic hydrogen carriers. Available from: [Link]

- Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.

-

ResearchGate. (PDF) Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Available from: [Link]

-

Organic Chemistry. Chapter 5: NMR. Available from: [Link]

-

PubMed. Studying Synergism of Methyl Linked Cyclohexyl Thiophenes With Triazole: Synthesis and Their cdk5/p25 Inhibition Activity. Available from: [Link]

-

Chemistry LibreTexts. 14.3.5: Hydrogenation by Wilkinson's Catalyst. Available from: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. Available from: [Link]

-

Nail IB®. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent?. Available from: [Link]

Sources

- 1. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. 1-Cyclohexyl-4-methyl-benzene | C13H18 | CID 10910077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 11. Cyclohexylbenzene | C12H16 | CID 13229 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cyclohexylbenzene Scaffold: A Privileged Motif in Drug Discovery and Development

A Senior Application Scientist's In-depth Technical Guide to the Biological Activity of Substituted Cyclohexylbenzene Derivatives

Authored by: [Your Name/Gemini]

For Researchers, Scientists, and Drug Development Professionals